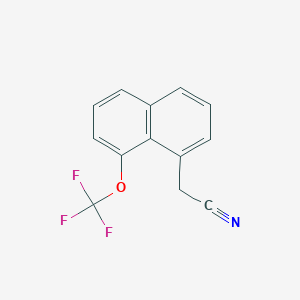
1-(Trifluoromethoxy)naphthalene-8-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethoxy)naphthalene-8-acetonitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with an acetonitrile group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-8-acetonitrile typically involves the trifluoromethoxylation of naphthalene derivatives. One common method is the radical C-H trifluoromethoxylation using bis(trifluoromethyl)peroxide as a trifluoromethoxylating reagent. This reaction can be catalyzed by visible light photoredox or TEMPO catalysis, allowing for the formation of trifluoromethoxylated arenes under mild conditions .
Industrial Production Methods: For large-scale production, the use of bis(trifluoromethyl)peroxide is advantageous due to its accessibility from inexpensive bulk chemicals. The reaction conditions are optimized to ensure high yields and purity of the final product, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethoxy)naphthalene-8-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(Trifluoromethoxy)naphthalene-8-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-acetonitrile involves its interaction with molecular targets through its trifluoromethoxy and nitrile groups. These functional groups can participate in various chemical reactions, influencing the compound’s biological activity and properties. The trifluoromethoxy group, in particular, can enhance the compound’s metabolic stability and bioavailability .
Comparación Con Compuestos Similares
- 1-(Trifluoromethoxy)naphthalene-5-acetonitrile
- 1-(Trifluoromethoxy)naphthalene-6-acetonitrile
- 1-(Trifluoromethoxy)naphthalene-2-acetonitrile
Comparison: 1-(Trifluoromethoxy)naphthalene-8-acetonitrile is unique due to the position of the trifluoromethoxy and acetonitrile groups on the naphthalene ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C13H8F3NO |
|---|---|
Peso molecular |
251.20 g/mol |
Nombre IUPAC |
2-[8-(trifluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-11-6-2-5-9-3-1-4-10(7-8-17)12(9)11/h1-6H,7H2 |
Clave InChI |
JZEXRVDZFCXKDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11861519.png)
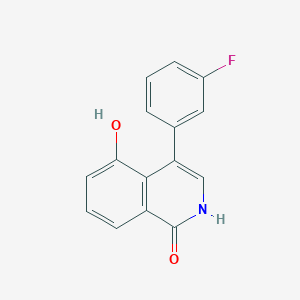
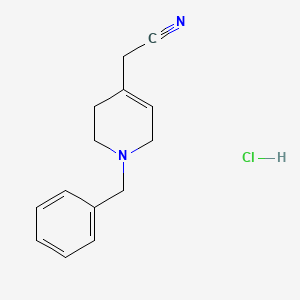

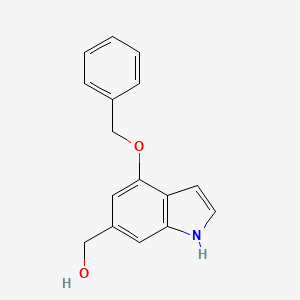
![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)

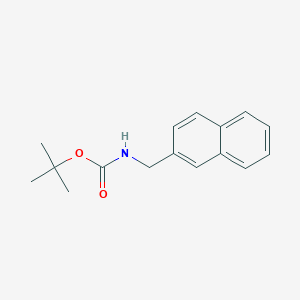


![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)
![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
